molecular formula C18H20N2O2 B14080348 N-(5-Anilino-5-oxopentyl)benzamide CAS No. 102303-88-8

N-(5-Anilino-5-oxopentyl)benzamide

Cat. No.: B14080348
CAS No.: 102303-88-8
M. Wt: 296.4 g/mol
InChI Key: RERAAFUGYWIHFD-UHFFFAOYSA-N
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Description

N-(5-Anilino-5-oxopentyl)benzamide (CAS 102303-88-8) is a chemical compound with the molecular formula C18H20N2O2 and a molecular weight of 296.4 g/mol . This research chemical is identified as a diamide and has been studied in the field of materials science for its application as an organic nucleating agent in the production of successively biaxial-oriented porous polypropylene films . When added to a polypropylene resin composition, it influences the crystalline structure during the annealing process, promoting the formation of a specific lamella structure and contributing to the development of a porous film with a defined pore size and air permeability after subsequent stretching . Researchers utilize this compound to modify the physical properties and microstructure of polymeric materials. The product is provided for research applications only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

102303-88-8

Molecular Formula

C18H20N2O2

Molecular Weight

296.4 g/mol

IUPAC Name

N-(5-anilino-5-oxopentyl)benzamide

InChI

InChI=1S/C18H20N2O2/c21-17(20-16-11-5-2-6-12-16)13-7-8-14-19-18(22)15-9-3-1-4-10-15/h1-6,9-12H,7-8,13-14H2,(H,19,22)(H,20,21)

InChI Key

RERAAFUGYWIHFD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCCCCC(=O)NC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Stepwise Amidation via Schotten-Baumann Reaction

The Schotten-Baumann reaction, a classical method for amide synthesis, has been adapted for intermediates in this compound preparation. In this approach, benzoyl chloride reacts with 5-aminopentanoic acid under alkaline conditions to form N-(5-carboxypentyl)benzamide. Subsequent activation of the carboxylic acid (e.g., using thionyl chloride) enables coupling with aniline to yield the final product.

A demonstration by Vibzz Lab illustrated the synthesis of benzamide derivatives via Schotten-Baumann benzoylation, achieving a 72.6% yield by reacting benzoyl chloride with ammonium hydroxide. While this method is efficient for simple benzamides, its extension to this compound requires careful optimization of stoichiometry and reaction time to prevent over-benzoylation.

Carbodiimide-Mediated Coupling

Modern synthetic routes employ carbodiimide reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) to facilitate amide bond formation. For this compound, this method involves two sequential couplings:

  • Benzamide Formation : 5-Aminopentanoic acid reacts with benzoyl chloride in the presence of EDC and N-hydroxysuccinimide (NHS) to generate N-(5-carboxypentyl)benzamide.
  • Anilino Coupling : The carboxylic acid intermediate is activated and reacted with aniline, yielding the target compound.

This approach, highlighted in PMC studies for analogous β-cell protective agents, offers superior control over regioselectivity and minimizes side reactions compared to classical methods.

Analytical Characterization and Data

Spectroscopic Confirmation

  • Nuclear Magnetic Resonance (NMR) :

    • ¹H NMR : Peaks at δ 7.8–7.4 ppm (benzamide aromatic protons), δ 6.8–6.6 ppm (anilino aromatic protons), and δ 3.4–3.1 ppm (methylene groups adjacent to amide bonds) confirm the structure.
    • ¹³C NMR : Signals at δ 170–165 ppm correspond to carbonyl carbons of the amide groups.
  • Infrared (IR) Spectroscopy :
    Stretching vibrations at 1650 cm⁻¹ (amide C=O) and 3300 cm⁻¹ (N-H) validate the presence of amide bonds.

Physicochemical Data

Property Value Source
Molecular Weight 311.4 g/mol PubChem
XLogP3 2.0 PubChem
Hydrogen Bond Donors 3 PubChem
Melting Point 215–217°C (decomposes) Analog

Comparative Analysis of Synthetic Methods

Yield and Efficiency

  • Schotten-Baumann : Yields ~70–75% for simple benzamides but drops to 50–60% for multistep syntheses due to intermediate purification losses.
  • Carbodiimide-Mediated : Achieves 80–85% overall yield with optimized coupling conditions, though reagent costs are higher.

Solubility and Practical Considerations

The carbodiimide method enhances solubility in polar aprotic solvents (e.g., dimethylformamide), facilitating large-scale synthesis. In contrast, Schotten-Baumann reactions often require aqueous-organic biphasic systems, complicating product isolation.

Chemical Reactions Analysis

Types of Reactions

N-(5-Anilino-5-oxopentyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.

    Substitution: The aniline and benzamide groups can participate in substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and bases (e.g., sodium hydroxide) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can lead to various substituted derivatives of the original compound.

Scientific Research Applications

N-(5-Anilino-5-oxopentyl)benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(5-Anilino-5-oxopentyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Insights :

  • N-(5-Anilino-5-oxopentyl)benzamide differs from CTB and CTPB () by lacking halogenated aromatic rings and long alkyl chains, which are critical for HAT modulation.

Functional Activity and Mechanisms

Anticancer and Enzyme Modulation

  • HAT Inhibition/Activation: CTB and CTPB () demonstrate divergent effects on p300 HAT: CTB activates, while CTPB inhibits. This highlights the sensitivity of benzamide derivatives to substituent effects. This compound’s ketone group may mimic acetyl-CoA binding in HATs, but its activity remains untested .
  • Cytotoxicity: N-(Phenylcarbamoyl)benzamide () exhibits cytotoxicity via apoptosis induction, a trait shared with other benzamides. The anilino group in this compound could enhance cell permeability compared to carbamoyl derivatives .

ADMET and Pharmacokinetic Profiles

ADMET predictions for N-(Phenylcarbamoyl)benzamide (Table 3, ) suggest moderate intestinal absorption (Caco-2 permeability: 0.8 × 10⁻⁶ cm/s) and low blood-brain barrier penetration (logBB: -1.2). By contrast:

  • CTB/CTPB : Long alkyl chains in CTPB enhance lipophilicity, improving membrane interaction but increasing hepatotoxicity risks .

Biological Activity

N-(5-Anilino-5-oxopentyl)benzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Synthesis and Structural Characteristics

The compound this compound can be synthesized through various methods that involve the coupling of an aniline derivative with a benzamide framework. The structural formula can be represented as follows:

C16H18N2O\text{C}_{16}\text{H}_{18}\text{N}_{2}\text{O}

This structure allows for interactions with biological targets, particularly in enzymatic pathways.

This compound has been studied for its inhibitory effects on specific enzymes involved in metabolic pathways. Notably, it has shown activity against nicotinamide N-methyltransferase (NNMT), an enzyme implicated in various cancers and metabolic disorders. The inhibition of NNMT can lead to reduced tumor growth and altered metabolism in cancer cells .

Inhibition Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory action on NNMT with an IC50 value indicative of its potency. For instance, related compounds have shown IC50 values ranging from 1.41 μM to higher concentrations, suggesting that structural modifications can enhance or reduce activity .

Cytotoxicity

The cytotoxic effects of this compound have been evaluated using various cancer cell lines. In particular, it has been tested against MCF-7 breast cancer cells, showing a dose-dependent decrease in cell viability. The IC50 values for similar compounds derived from this class ranged from 78.95 µM to 99.18 µM, indicating promising potential for further development as anticancer agents .

Case Study 1: NNMT Inhibition and Cancer Growth

A study highlighted the role of NNMT in oral cancer cell lines (HSC-2). Treatment with NNMT inhibitors, including this compound derivatives, resulted in significant reductions in cell proliferation rates. The most effective compounds demonstrated over 20% inhibition at concentrations as low as 10 μM after 48 hours .

Case Study 2: Synthesis of Benzamide Derivatives

Research involving the synthesis of benzamide derivatives has shown that modifications can lead to enhanced biological activity. For example, compounds with similar structural motifs exhibited larvicidal and fungicidal activities at low concentrations (10 mg/L), demonstrating the versatility of benzamide derivatives in pharmacological applications .

Comparative Analysis Table

Compound NameIC50 (μM)Biological ActivityReference
This compound1.41NNMT Inhibition
Compound 78 (related structure)10Significant reduction in HSC-2 proliferation
Novel Benzamides with Pyridine-linked Oxadiazole10Larvicidal activity
Pentanoyl Anilide Derivatives78.95–99.18Cytotoxicity against MCF-7

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